

N-Mal-N-bis(PEG2-acid): A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *N-Mal-N-bis(PEG2-acid)*

Cat. No.: *B609591*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **N-Mal-N-bis(PEG2-acid)**, a branched polyethylene glycol (PEG) linker crucial for the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding these core physicochemical properties is paramount for ensuring the efficacy, safety, and shelf-life of novel therapeutics.

Solubility Profile

N-Mal-N-bis(PEG2-acid) is a branched PEG derivative featuring two terminal carboxylic acid groups and a maleimide moiety. The presence of the hydrophilic PEG chains significantly enhances the aqueous solubility of this linker.^{[1][2]} While specific quantitative solubility data for **N-Mal-N-bis(PEG2-acid)** is not readily available in public literature, its structural components provide a strong indication of its solubility characteristics in various solvent systems commonly used in bioconjugation and drug formulation.

Table 1: Qualitative Solubility of **N-Mal-N-bis(PEG2-acid)** and Structurally Related Compounds

Solvent System	Solubility	Rationale and Remarks
Aqueous Buffers (e.g., PBS)	Soluble	The polyethylene glycol (PEG) backbone is inherently hydrophilic, and the terminal carboxylic acids are ionizable, contributing to good solubility in aqueous media.[2][3]
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules, including PEGylated compounds.[4]
Dimethylformamide (DMF)	Soluble	DMF is another polar aprotic solvent widely used for dissolving PEG linkers and other organic molecules.
Dichloromethane (DCM)	Soluble	The amphiphilic nature of PEG allows for solubility in some organic solvents like DCM.
Water	Soluble	The hydrophilic nature of the PEG chains and the carboxylic acid groups promotes solubility in water.[3]

Experimental Protocol: Solubility Assessment

A standardized protocol to determine the quantitative solubility of **N-Mal-N-bis(PEG2-acid)** can be adapted from established methods for small molecules and PEGylated compounds. The following protocol outlines a static equilibrium solubility testing method.

Objective: To determine the saturation solubility of **N-Mal-N-bis(PEG2-acid)** in a given solvent.

Materials:

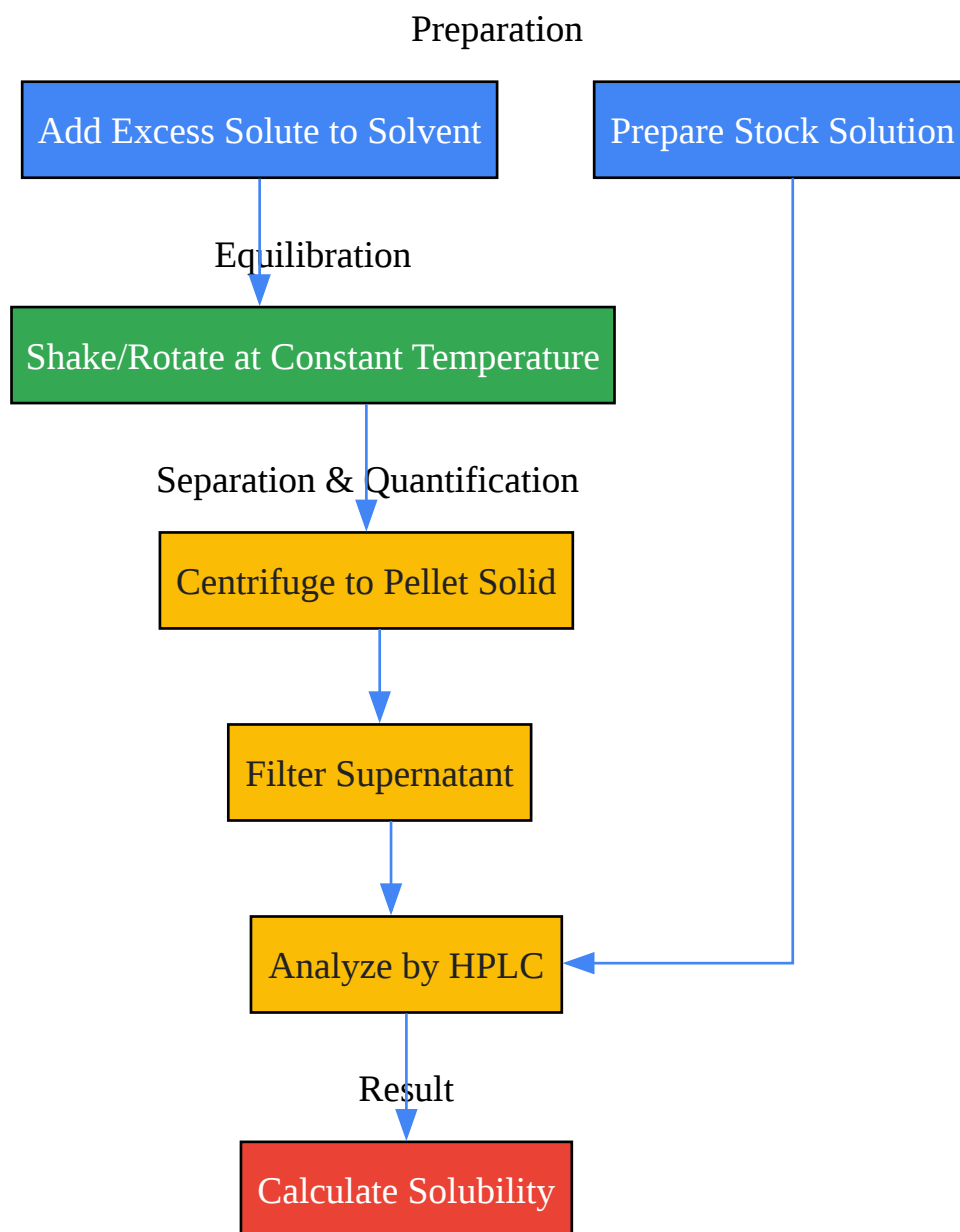
- **N-Mal-N-bis(PEG2-acid)**
- Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Deionized Water, DMSO)
- Vials with screw caps
- Analytical balance
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

- Preparation of Stock Solutions: Prepare a stock solution of **N-Mal-N-bis(PEG2-acid)** in a solvent in which it is freely soluble (e.g., DMSO) for the preparation of a standard curve for HPLC analysis.
- Sample Preparation:
 - Add an excess amount of **N-Mal-N-bis(PEG2-acid)** to a pre-weighed vial.
 - Add a known volume of the test solvent to the vial.
 - Seal the vial tightly.
- Equilibration:
 - Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
 - Allow the samples to equilibrate for a defined period (e.g., 24-48 hours) to ensure saturation is reached.

- Phase Separation:
 - Centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection and Filtration:
 - Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
 - Filter the supernatant through a syringe filter to remove any remaining particulate matter.
- Quantification:
 - Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample by HPLC to determine the concentration of dissolved **N-Mal-N-bis(PEG2-acid)**.
- Calculation:
 - Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Testing



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Caption: Workflow for determining the solubility of **N-Mal-N-bis(PEG2-acid)**.

Stability Profile

The stability of **N-Mal-N-bis(PEG2-acid)** is primarily dictated by the reactivity of its maleimide group. The two main degradation pathways for the maleimide moiety are hydrolysis of the

maleimide ring and the retro-Michael reaction of the resulting thioether adduct after conjugation.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which results in the formation of a non-reactive maleamic acid derivative.[5] This reaction is highly dependent on pH and temperature.

- Effect of pH: The rate of hydrolysis is significantly accelerated at alkaline pH (pH > 7.5).[6][7][8] At acidic to neutral pH (pH < 7.5), the maleimide group is relatively stable.[8]
- Effect of Temperature: Increased temperature accelerates the rate of hydrolysis.[8]

Table 2: Kinetic Data for Hydrolysis of N-Alkylmaleimides

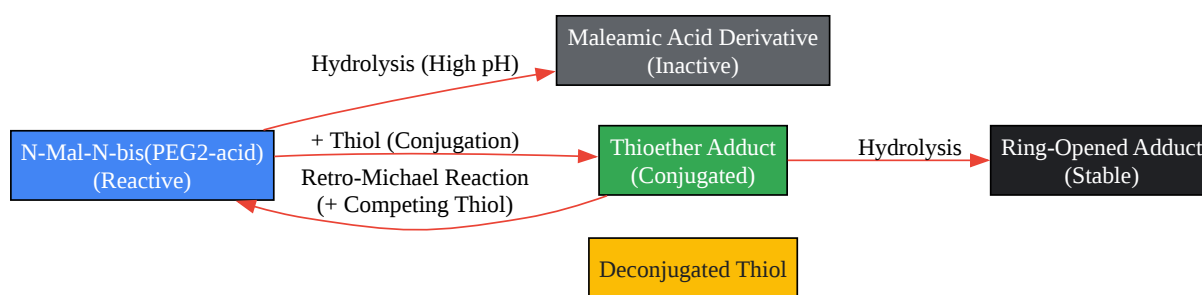
Compound	pH	Temperature (°C)	Rate Constant (k)	Half-life (t _{1/2})	Reference
8armPEG10k-maleimide	7.4	37	$6.55 \times 10^{-5} \text{ s}^{-1}$	~2.9 hours	[8]
8armPEG10k-maleimide	7.4	20	$1.24 \times 10^{-5} \text{ s}^{-1}$	~15.5 hours	[8]
8armPEG10k-maleimide	5.5	37	Very slow	> 24 hours	[8]
N-alkyl thiosuccinimide	7.4	22	-	96 hours	[9]
N-alkyl thiosuccinimide	7.4	37	-	32 hours	[9]

Note: The data for 8armPEG10k-maleimide and N-alkyl thiosuccinimide can be used as an approximation for the stability of the maleimide group in **N-Mal-N-bis(PEG2-acid)** under similar conditions.

Stability of the Maleimide-Thiol Adduct

The reaction of the maleimide group with a thiol (e.g., from a cysteine residue in a protein) forms a thioether bond. While this bond is generally considered stable, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione *in vivo*.^{[10][11]} The stability of this adduct can be enhanced by subsequent hydrolysis of the succinimide ring to the corresponding succinamic acid, which is resistant to the retro-Michael reaction.^{[12][13]}

Diagram 2: Degradation Pathways of the Maleimide Moiety



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Caption: Key degradation pathways for the maleimide group of **N-Mal-N-bis(PEG2-acid)**.

Experimental Protocol: Stability Assessment

The stability of **N-Mal-N-bis(PEG2-acid)** and its conjugates can be assessed by monitoring the disappearance of the parent compound or the appearance of degradation products over time using HPLC.

Objective: To evaluate the hydrolytic stability of **N-Mal-N-bis(PEG2-acid)** or the stability of its thiol conjugate.

Materials:

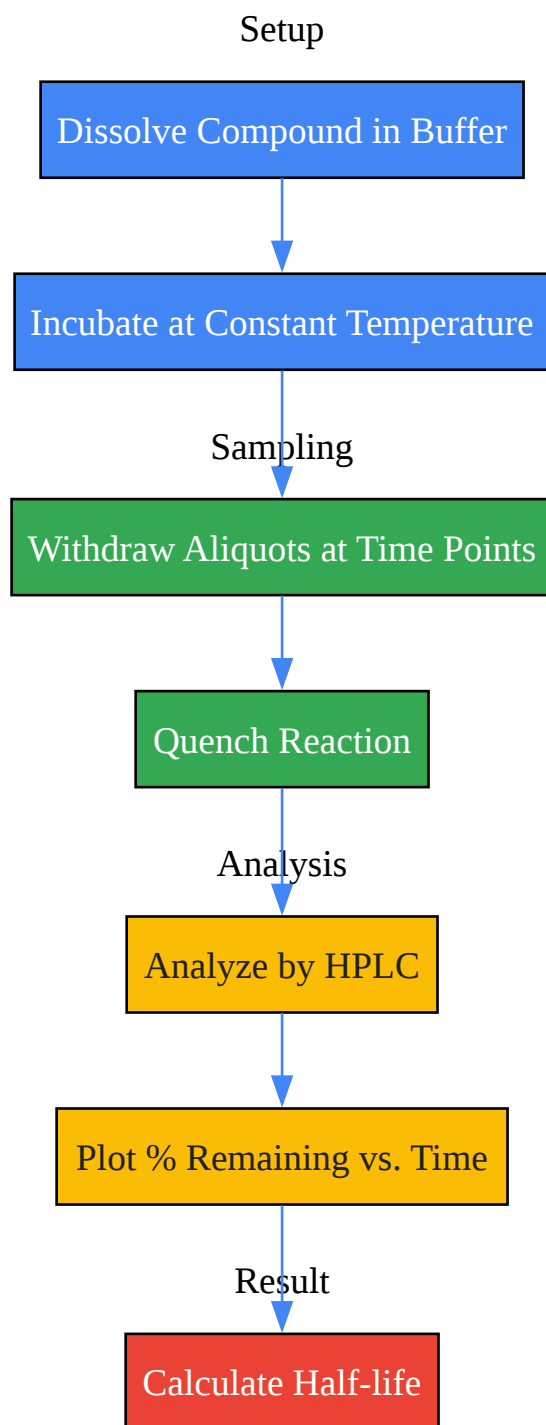
- **N-Mal-N-bis(PEG2-acid)** or its thiol conjugate

- Buffers of different pH values (e.g., pH 5.5, 7.4, 8.5)
- Incubator or water bath
- HPLC system with a UV-Vis detector
- Quenching solution (e.g., acidic solution to stop the reaction)

Procedure:

- Sample Preparation: Dissolve **N-Mal-N-bis(PEG2-acid)** or its conjugate in the desired buffer to a known concentration.
- Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
- Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
- Quenching: Immediately quench the reaction by adding a quenching solution to prevent further degradation.
- HPLC Analysis: Analyze the samples by reverse-phase HPLC.
 - Monitor the decrease in the peak area of the intact molecule and the increase in the peak areas of any degradation products.
- Data Analysis:
 - Plot the percentage of the intact molecule remaining versus time.
 - Calculate the degradation rate constant and the half-life of the molecule under the tested conditions.

Diagram 3: Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of **N-Mal-N-bis(PEG2-acid)**.

Conclusion

N-Mal-N-bis(PEG2-acid) is a valuable tool in bioconjugation, offering enhanced solubility due to its PEGylated structure. However, researchers must be cognizant of the inherent instability of the maleimide group, particularly its susceptibility to hydrolysis at alkaline pH. The stability of the thioether bond formed upon conjugation is also a critical consideration, with the potential for retro-Michael reactions. By understanding these solubility and stability characteristics and employing rigorous analytical methods, scientists can optimize the use of **N-Mal-N-bis(PEG2-acid)** in the development of robust and effective bioconjugate therapeutics.

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